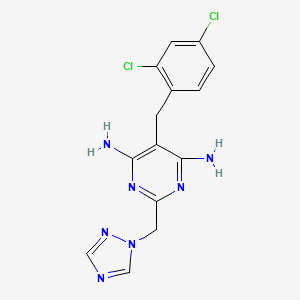
5-(2,4-dichlorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(2,4-dichlorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine is a useful research compound. Its molecular formula is C14H13Cl2N7 and its molecular weight is 350.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(2,4-dichlorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine is a compound of significant interest due to its potential biological activities. This compound incorporates a triazole moiety, which has been widely studied for its pharmacological properties. The combination of the triazole ring with a pyrimidine structure suggests a range of possible interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C14H13Cl2N7 with a molecular weight of 314.210 g/mol. The compound features a dichlorobenzyl group and a triazole ring, which are known to influence its biological activity.
The biological activity of this compound may involve its interaction with specific enzymes or receptors. Triazole derivatives often act as enzyme inhibitors by binding to active sites and blocking substrate access. For instance, the triazole moiety can interact with cytochrome P450 enzymes, which are essential in drug metabolism and synthesis pathways .
Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For example:
- Antifungal Activity : Triazoles are well-documented antifungal agents. Studies have shown that modifications in the triazole structure can enhance activity against various fungal pathogens .
- Antibacterial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) indicating effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 | |
| Escherichia coli | 0.250 | |
| Candida albicans | 0.500 |
Anticancer Potential
The incorporation of the pyrimidine and triazole rings has been linked to anticancer activity in various studies. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several triazole derivatives against Fusarium oxysporum. The compound exhibited an inhibition rate of 86%, outperforming established antifungal agents like carbendazim (74% inhibition) .
Study 2: Antibacterial Assessment
In another investigation focusing on antibacterial properties, derivatives similar to our compound were assessed against multidrug-resistant strains. The results indicated that the presence of electron-withdrawing groups significantly enhanced antibacterial activity, suggesting that structural modifications could optimize efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Electron-Withdrawing Groups : Compounds with halogens (e.g., Cl) at specific positions on the benzene ring showed improved antimicrobial activity.
- Triazole Modifications : Substituents on the triazole ring can significantly affect binding affinity and biological activity.
Eigenschaften
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-2-(1,2,4-triazol-1-ylmethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N7/c15-9-2-1-8(11(16)4-9)3-10-13(17)21-12(22-14(10)18)5-23-7-19-6-20-23/h1-2,4,6-7H,3,5H2,(H4,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMDZTODGKNLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(N=C(N=C2N)CN3C=NC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














